Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[2-(2-METHOXYPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrazine ring substituted with an ethyl ester and a methoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2-METHOXYPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylacetic acid with ethyl 2-oxo-4-phenylbutanoate in the presence of a base, followed by cyclization to form the tetrahydropyrazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(2-METHOXYPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[2-(2-METHOXYPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has
Biological Activity
Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a piperazine core, which is known for its versatility in drug design. The presence of the methoxyphenyl and acetyl groups enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit various antimicrobial properties. This compound has shown promising activity against several bacterial strains. In vitro studies demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .
Bacterial Strain | MIC (µg/mL) | Standard Control (Ciprofloxacin) MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 12.5 | 2 |
Escherichia coli | 25 | 2 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing various derivatives, it was found that certain piperazine derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably higher than that of traditional NSAIDs like diclofenac, suggesting a favorable safety profile .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring and the aromatic groups have been systematically studied.
Key Findings from SAR Studies
- Substituent Variations : Modifications to the methoxy group on the phenyl ring significantly influenced D3 dopamine receptor activity, with certain analogs demonstrating enhanced selectivity and potency .
- Piperazine Modifications : Alterations to the piperazine nitrogen atoms resulted in varied pharmacological profiles, impacting both efficacy and side effect profiles.
Experimental Models
In vivo experiments using murine models have shown that compounds similar to this compound exhibit significant effects on behavioral responses associated with anxiety and depression, indicating a possible mechanism of action through serotonin and dopamine pathways .
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-13-6-4-5-7-14(13)21-2/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
BNJMYIIVLSUHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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